The mechanism of action of nicotinic acid and its derivatives, such as 3-Iodoisonicotinic acid, involves the activation of GPCRs. Specifically, nicotinic acid has been shown to stimulate G protein activation as assessed by the stimulation of guanosine 5'-(gamma-[(35)S]-thio)triphosphate ([(35)S]GTPγS) binding in rat adipocytes and spleen membranes. This indicates that nicotinic acid likely acts on a specific GPCR, which is distinct from other known receptors. The activation of these GPCRs by nicotinic acid and related substances has been found to have identical pharmacological profiles in both adipocytes and spleen, suggesting a conserved mechanism across different tissues1.
Furthermore, derivatives of dihydroisonicotinic acid have been studied for their role as antimutagens in chemical mutagenesis. These compounds appear to suppress chemical mutagenesis by reducing the molecular doses of mutagens and affecting the mechanisms that implement chemically induced mutations. This suggests that 3-Iodoisonicotinic acid derivatives could interact with intracellular antimutagenic and reparative systems, potentially influencing DNA repair processes that are crucial in preventing the conversion of primary damage into fixed mutations2.
In the context of atherosclerosis treatment, nicotinic acid has been found to exert antiatherosclerotic effects that are at least partially independent of its lipid-lowering properties. These effects are mediated through its receptor on immune cells and through direct and indirect effects on the vascular endothelium. The identification of a nicotinic acid receptor has been pivotal in understanding both the therapeutic and unwanted effects of this drug3.
In the field of oncology, iodine-containing compounds, such as 6-iodolactone, have demonstrated antineoplastic effects in mammary cancer models. These compounds, which are structurally related to 3-Iodoisonicotinic acid, have been shown to bind with high affinity to PPAR proteins, activate peroxisome proliferator response elements, and modulate the expression of PPAR gamma and alpha. This suggests a potential application of 3-Iodoisonicotinic acid derivatives in cancer treatment through the modulation of PPARs, which are involved in regulating cancer cell proliferation4.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7